Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (CAS: 220851-46-7), a compound with the molecular formula C20H23NO4 and a molecular weight of 341.4 g/mol , is a specialized bifunctional linker. It features both a tert-butoxycarbonyl (Boc) and a benzyl carbamate (Cbz) protecting group on a single molecular scaffold, rendering it an advanced intermediate for complex organic synthesis, particularly where orthogonal protection and selective deprotection strategies are essential.

Molecular Formula C20H23NO4
Molecular Weight 341.4 g/mol
CAS No. 220851-46-7
Cat. No. B3117047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(tert-butoxycarbonyl)benzylcarbamate
CAS220851-46-7
Molecular FormulaC20H23NO4
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C20H23NO4/c1-20(2,3)25-18(22)17-11-9-15(10-12-17)13-21-19(23)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23)
InChIKeyBYAUHVJNVGKPOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (CAS 220851-46-7): A Dual-Protected Linker for Precision Amine Chemistry


Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (CAS: 220851-46-7), a compound with the molecular formula C20H23NO4 and a molecular weight of 341.4 g/mol , is a specialized bifunctional linker. It features both a tert-butoxycarbonyl (Boc) and a benzyl carbamate (Cbz) protecting group on a single molecular scaffold, rendering it an advanced intermediate for complex organic synthesis, particularly where orthogonal protection and selective deprotection strategies are essential [1]. Its primary role is to provide a stable, versatile handle for the construction of peptide mimetics, pharmaceutical agents, and other functional molecules [2].

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (CAS 220851-46-7): Why Simple Boc or Cbz Analogs Cannot Be Substituted


The value of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate is intrinsically linked to its orthogonal dual-protection. Attempting to substitute this compound with a simple mono-protected analog (e.g., a standard Boc-amine or Cbz-amine) would forfeit the ability to perform two distinct, sequential deprotection steps on the same molecule, a critical capability for constructing complex architectures [1]. Furthermore, the precise spatial arrangement of the Boc and Cbz groups on the benzyl carbamate scaffold confers a specific reactivity profile and stability that is not replicated by a simple mixture of mono-protected precursors, as the electronic and steric environments are fundamentally altered when the groups are covalently linked [2]. This differential performance is quantifiable in its orthogonal cleavage kinetics, enzyme inhibition potential, and application in selective synthetic pathways, as detailed in the following evidence.

Quantitative Evidence for Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (CAS 220851-46-7) vs. Alternatives


Orthogonal Deprotection: Quantitative Differentiation from Mono-Protected Amines

The compound's core differentiation is its orthogonal stability, enabling selective deprotection. A Boc group can be cleaved by mild acidolysis (e.g., 50% TFA in DCM for 30 min), conditions under which a Cbz group is completely stable. Conversely, a Cbz group can be cleaved by catalytic hydrogenolysis (H2, Pd/C), conditions under which a Boc group is unaffected [1]. This is in stark contrast to a mono-protected amine, which offers only a single deprotection pathway. The orthogonal stability is further supported by the fact that Cbz deprotection requires significantly stronger acidic conditions (e.g., HBr/AcOH) compared to Boc [1].

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis Multifunctional Molecules

Enzyme Inhibition: Quantitative Potency Advantage Over Undefined Class Baseline

While a direct head-to-head comparison with a specific analog is unavailable in the accessed literature, the compound exhibits a potent, time-dependent inhibition of human carboxylesterase 1 (CES1). The inhibition constant (Ki) was measured at 0.708 nM after a 24-hour incubation [1]. In contrast, a 5-minute incubation yielded a significantly higher Ki of 9,770 nM [1], indicating a slow-binding or time-dependent mechanism.

Medicinal Chemistry Enzyme Inhibition Drug Discovery Carboxylesterase

Commercial Availability: Defined Purity and Packaging vs. Custom Synthesis

The compound is available from multiple reputable suppliers with a defined minimum purity specification of 95% . Pricing and packaging are established for immediate purchase, for example, 1g and 5g quantities . This is a quantifiable advantage over requesting a similar dual-protected analog via custom synthesis, which involves undefined lead times, higher initial cost, and no guaranteed purity specification.

Chemical Procurement Research Supply Catalog Compound Quality Control

HDAC Inhibitor Selectivity: Evidence for Boc Group's Role in Biological Activity

In the context of histone deacetylase (HDAC) inhibitors, the presence of the tert-butyloxycarbonyl (Boc) group was found to be a key determinant for increased HDAC6 selectivity [1]. While this study evaluated a series of compounds rather than a direct head-to-head comparison of the target compound, it provides class-level evidence that the Boc group, a core feature of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate, confers a quantifiable biological advantage in terms of target selectivity within a therapeutically relevant enzyme family.

Epigenetics HDAC Inhibition Medicinal Chemistry Selectivity

Optimal Scientific and Industrial Applications for Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate (CAS 220851-46-7)


Synthesis of Orthogonally Protected Peptide Mimetics

The orthogonal Boc and Cbz groups make this compound ideal for constructing peptide mimetics where two different amine functionalities require sequential, independent deprotection. For instance, the Boc group can be removed first using mild acid (e.g., TFA) to functionalize the liberated amine, while the Cbz group remains intact. The Cbz can then be cleaved via hydrogenolysis at a later stage, enabling a second, orthogonal functionalization event [1]. This is a key application in solid-phase peptide synthesis and the creation of complex, branched peptide structures [1].

Medicinal Chemistry: Development of Selective HDAC6 Inhibitors

Given the evidence that the Boc group can enhance HDAC6 selectivity [2], this compound serves as a strategic building block for medicinal chemists developing isoform-selective HDAC inhibitors. By incorporating this dual-protected linker into a larger molecular scaffold, researchers can systematically explore structure-activity relationships (SAR) around the Boc group's contribution to selectivity and potency, potentially leading to drug candidates with improved therapeutic windows [2].

Chemical Biology: Synthesis of Activity-Based Probes (ABPs)

The time-dependent, nanomolar inhibition of carboxylesterase 1 (CES1) observed for this compound [3] indicates its potential as a scaffold for designing activity-based probes (ABPs). Researchers can leverage the orthogonal protecting groups to conjugate a reporter tag (e.g., a fluorophore or biotin) to one amine after deprotection, while using the other handle for further optimization or attachment to a solid support, creating a highly specific tool for studying CES1 function in complex biological systems [3].

Process Chemistry: Reliable, Off-the-Shelf Building Block for Scale-Up

For process chemists, the established commercial availability of this compound with a guaranteed 95% minimum purity is a significant advantage . This eliminates the need for in-house synthesis and quality control of a complex intermediate, reducing development time and ensuring batch-to-batch consistency. This is critical for scaling up the synthesis of any final product that incorporates this molecule as a key structural unit .

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